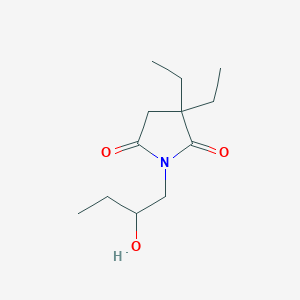![molecular formula C16H16FNO3 B6638422 Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluoro-substituted hydroxyphenyl group, a methylamino group, and a phenylacetate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoro-Hydroxyphenyl Intermediate: The starting material, 5-fluoro-2-hydroxybenzaldehyde, undergoes a condensation reaction with methylamine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the methylamino derivative.
Esterification: The final step involves the esterification of the methylamino derivative with phenylacetic acid in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate: Shares structural similarities with other fluoro-substituted hydroxyphenyl derivatives.
Methyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]-2-phenylacetate: Similar structure but with a chloro group instead of a fluoro group.
Methyl 2-[(5-bromo-2-hydroxyphenyl)methylamino]-2-phenylacetate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-21-16(20)15(11-5-3-2-4-6-11)18-10-12-9-13(17)7-8-14(12)19/h2-9,15,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZLEMBQFZDBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)

![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)
